

4-chloroindole-3-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-CHLOROINDOLE-3-CARBALDEHYDE

Cat. No.: B113138

[Get Quote](#)

An In-depth Technical Guide to 4-chloroindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloroindole-3-carbaldehyde**, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental physicochemical properties, a representative synthetic protocol, and insights into its biological relevance and spectroscopic characterization.

Core Physicochemical Properties

4-chloroindole-3-carbaldehyde is a solid compound at room temperature. Its key identifiers and molecular properties are summarized below for easy reference.

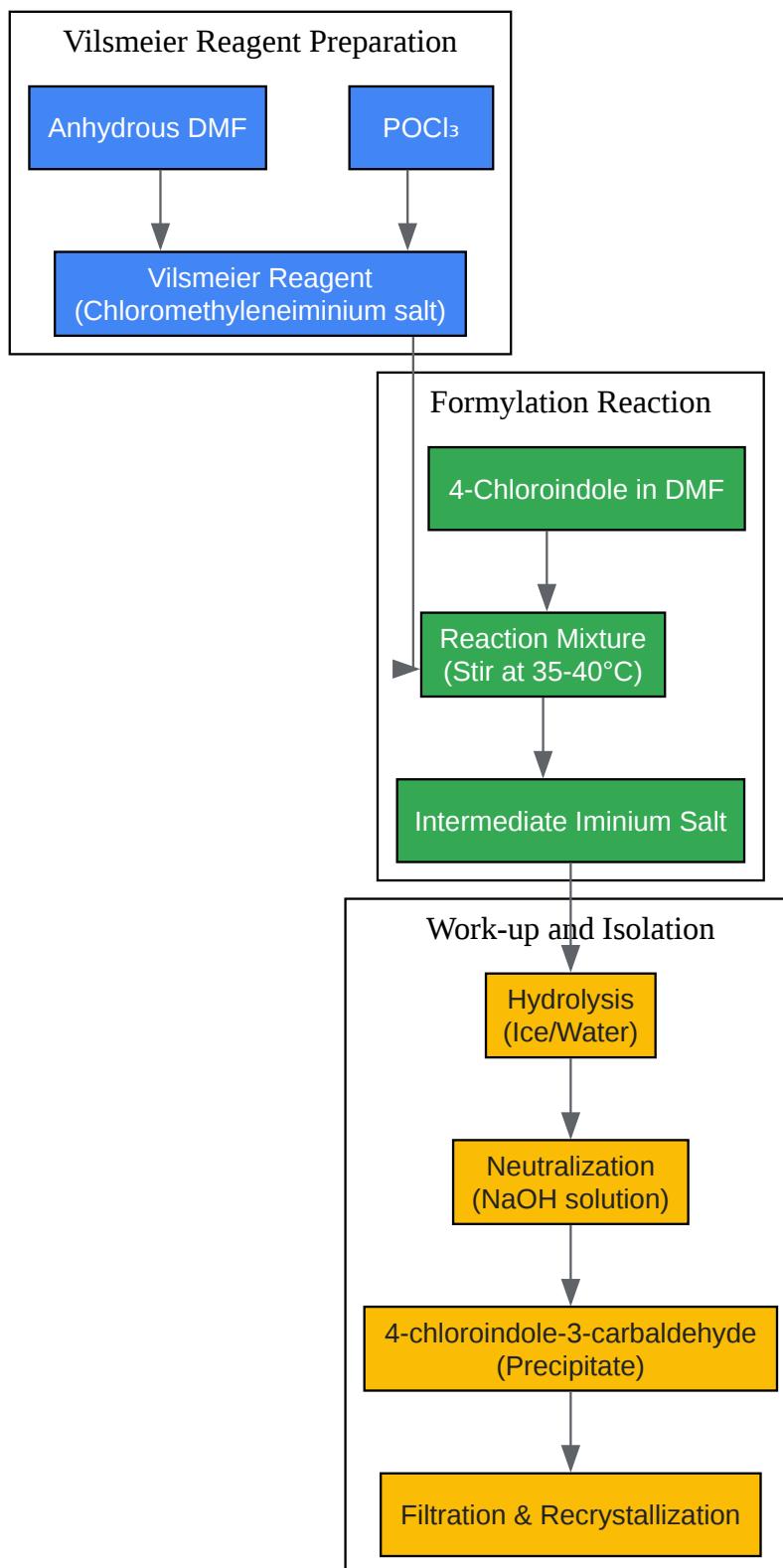
Property	Value	Source(s)
CAS Number	876-72-2	[1] [2]
Molecular Formula	C ₉ H ₆ CINO	
Molecular Weight	179.61 g/mol	[1]
IUPAC Name	4-chloro-1H-indole-3-carbaldehyde	[1]
Physical Form	Solid	[1]
Purity	Typically ≥90%	[1]
Storage Temperature	Refrigerator	[1]

Synthesis and Experimental Protocols

The synthesis of **4-chloroindole-3-carbaldehyde** is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction utilizes a Vilsmeier reagent, typically generated *in situ* from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[\[4\]](#)[\[5\]](#)

Representative Synthesis Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of similar indole scaffolds.[\[4\]](#)[\[6\]](#)


Materials:

- 4-chloroindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃), freshly distilled
- Ice

- Sodium hydroxide (NaOH) solution
- Water

Procedure:

- **Vilsmeier Reagent Preparation:** In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath. Add phosphorus oxychloride dropwise with constant stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the formation of the Vilsmeier reagent (a chloromethyleneiminium salt).
- **Addition of 4-chloroindole:** Dissolve 4-chloroindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the reaction temperature below 10°C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C. Stir the mixture for 1-2 hours. The progression of the reaction is often indicated by a change in the color and consistency of the mixture.
- **Work-up:** Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice and water. This will hydrolyze the intermediate iminium salt.
- **Neutralization and Precipitation:** Basify the aqueous solution by the slow addition of a cold sodium hydroxide solution until the **4-chloroindole-3-carbaldehyde** precipitates out.
- **Isolation and Purification:** Collect the solid precipitate by filtration. Wash the crude product thoroughly with water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-chloroindole-3-carbaldehyde**.

Spectroscopic Characterization

The structure of **4-chloroindole-3-carbaldehyde** and its derivatives is typically confirmed using a suite of spectroscopic techniques. Studies on similar haloindole carboxaldehydes have utilized the following methods for structural elucidation:[7][8]

- ^1H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms. Aromatic protons typically appear in the range of δ 6.8-7.5 ppm.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
- FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, with characteristic peaks for N-H stretching, aromatic C-H stretching, and the C=O stretch of the aldehyde.
- UV-Vis (Ultraviolet-Visible Spectroscopy): To analyze the electronic transitions within the molecule.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Relevance

Indole-3-carboxaldehyde and its derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide array of biological activities.[9][10] These activities include anti-inflammatory, anti-cancer, anti-bacterial, and antifungal properties.[9][11] The introduction of a halogen, such as chlorine, at the 4-position of the indole ring can significantly modulate the compound's electronic properties and biological activity.

In the context of natural product biosynthesis, indole-3-carbaldehyde derivatives have been identified in plants like *Arabidopsis thaliana*.[12][13] They are synthesized from tryptophan via intermediates such as indole-3-acetonitrile (IAN). The enzyme CYP71B6 has been shown to convert IAN into indole-3-carbaldehyde.[12][13] This pathway is part of the plant's defense mechanism against pathogens.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of indole-3-carbaldehyde in Arabidopsis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloroindole-3-carbaldehyde | 876-72-2 [sigmaaldrich.com]
- 2. 4-Chloroindole-3-carbaldehyde | 876-72-2 [m.chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. syncsci.com [syncsci.com]
- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 11. Synthesis, characterization and biological activity of Schiff base analogues of indole-3- carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [4-chloroindole-3-carbaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113138#4-chloroindole-3-carbaldehyde-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com